molecular formula C21H25N5O2 B2540336 8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-85-1

8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2540336
CAS No.: 877643-85-1
M. Wt: 379.464
InChI Key: KHQDFUIPCVCQDV-UHFFFAOYSA-N
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Description

8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are enzymes involved in the folate pathway, such as dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA nucleotide synthesis and are deeply involved in one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities . For instance, it inhibits rhDHFR, an enzyme that plays a key role in the folate pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cell proliferation .

Biochemical Pathways

The compound affects the folate pathway, which is vital for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, the compound disrupts the synthesis of DNA nucleotides, which can lead to cell cycle arrest and induction of apoptosis .

Pharmacokinetics

As a result, it is more lipophilic and can enter cells through passive diffusion . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For example, studies have shown that cells treated with the compound display S-phase arrest and induction of apoptosis . The compound’s action also affects lysosomes and mitochondria, indicating that the induction of apoptosis occurs through a lysosome-nonmitochondrial pathway .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, mutations in the reduced folate carrier and folate polyglutamylase can lead to tumor resistance to classical antifolates . As a nonclassical antifolate, this compound may be less susceptible to such resistance mechanisms

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-6-15-9-7-8-10-16(15)26-14(4)12-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQDFUIPCVCQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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